molecular formula C22H30ClN3O2 B5209644 5-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-piperidinone

5-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-piperidinone

Cat. No. B5209644
M. Wt: 403.9 g/mol
InChI Key: LPCPWGIZQSNILO-UHFFFAOYSA-N
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Description

5-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-piperidinone, commonly known as CPP-109, is a molecule that belongs to the class of compounds called piperidinones. It is a derivative of the naturally occurring compound, γ-butyrolactone, and has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

CPP-109 works by inhibiting the enzyme, GABA-transaminase, which is responsible for the breakdown of GABA. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability in the brain. By inhibiting GABA-transaminase, CPP-109 increases the levels of GABA in the brain, which in turn, reduces neuronal excitability and has a calming effect.
Biochemical and Physiological Effects:
CPP-109 has been shown to have a number of biochemical and physiological effects. It increases the levels of GABA in the brain, which has a calming and anti-anxiety effect. It has also been shown to enhance the activity of the dopamine system, which plays a crucial role in reward and motivation. In addition, CPP-109 has been shown to have anti-convulsant and anti-nociceptive effects.

Advantages and Limitations for Lab Experiments

One of the advantages of CPP-109 is that it is a highly specific inhibitor of GABA-transaminase, which makes it a useful tool for studying the role of GABA in various neurological disorders. However, one of the limitations of CPP-109 is that it has poor solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are a number of potential future directions for research on CPP-109. One area of interest is its potential therapeutic applications in addiction. CPP-109 has been shown to reduce drug-seeking behavior in animal models of addiction, and there is growing interest in its potential as a treatment for substance use disorders in humans. Another area of interest is its potential as a treatment for depression and anxiety. CPP-109 has been shown to have anti-anxiety effects in animal models, and there is interest in exploring its potential as a treatment for these disorders in humans. Finally, there is interest in developing more potent and selective inhibitors of GABA-transaminase based on the structure of CPP-109.

Synthesis Methods

CPP-109 is synthesized through a multi-step process starting from γ-butyrolactone. The first step involves the conversion of γ-butyrolactone to 4-hydroxybutyric acid, which is then converted to 4-chlorobutyric acid. The final step involves the coupling of 4-chlorobutyric acid with piperazine in the presence of a carbonyl diimidazole catalyst to yield CPP-109.

Scientific Research Applications

CPP-109 has been extensively studied for its potential therapeutic applications in various neurological disorders, such as addiction, depression, and anxiety. It is a potent inhibitor of the enzyme, GABA-transaminase, which plays a crucial role in the metabolism of the neurotransmitter, gamma-aminobutyric acid (GABA). By inhibiting GABA-transaminase, CPP-109 increases the levels of GABA in the brain, which has been shown to have a calming and anti-anxiety effect.

properties

IUPAC Name

5-[4-[(3-chlorophenyl)methyl]piperazine-1-carbonyl]-1-cyclopentylpiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30ClN3O2/c23-19-5-3-4-17(14-19)15-24-10-12-25(13-11-24)22(28)18-8-9-21(27)26(16-18)20-6-1-2-7-20/h3-5,14,18,20H,1-2,6-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCPWGIZQSNILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(CCC2=O)C(=O)N3CCN(CC3)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-[(3-Chlorophenyl)methyl]piperazine-1-carbonyl]-1-cyclopentylpiperidin-2-one

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